molecular formula C27H26N2O B11599362 2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol

2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol

Cat. No.: B11599362
M. Wt: 394.5 g/mol
InChI Key: YNJDYTIHQUDBQH-UHFFFAOYSA-N
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Description

2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 1,2-dimethylindole with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich-type mechanism, where the indole nitrogen attacks the electrophilic carbon of the formaldehyde, followed by the addition of phenol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenol stands out due to its unique combination of two indole units and a phenolic group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

2-[bis(1,2-dimethylindol-3-yl)methyl]phenol

InChI

InChI=1S/C27H26N2O/c1-17-25(19-11-5-8-14-22(19)28(17)3)27(21-13-7-10-16-24(21)30)26-18(2)29(4)23-15-9-6-12-20(23)26/h5-16,27,30H,1-4H3

InChI Key

YNJDYTIHQUDBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=CC=CC=C3O)C4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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